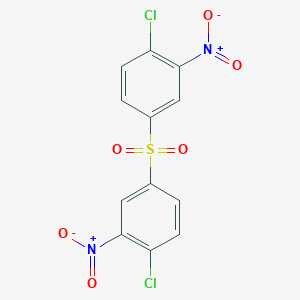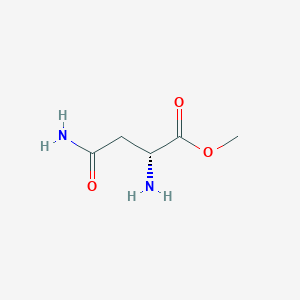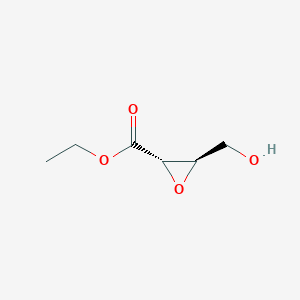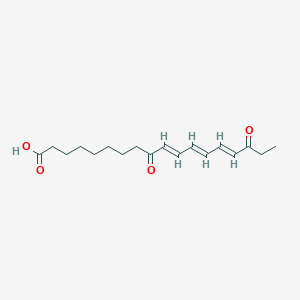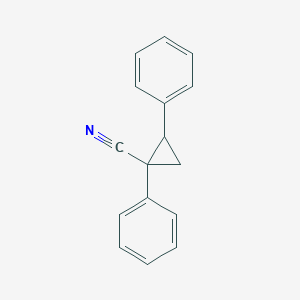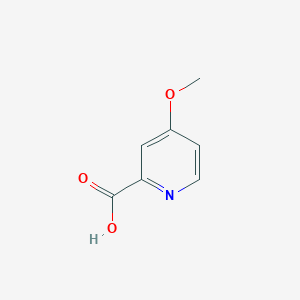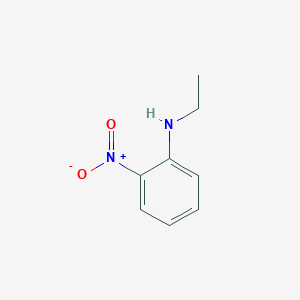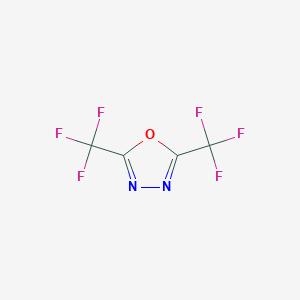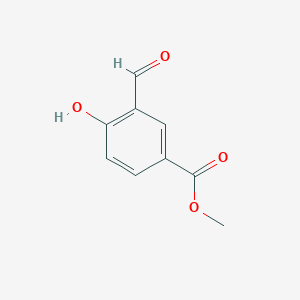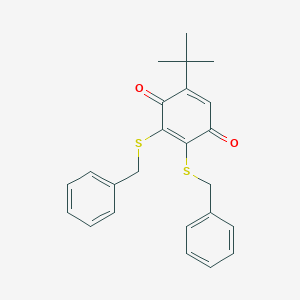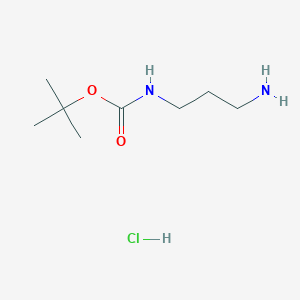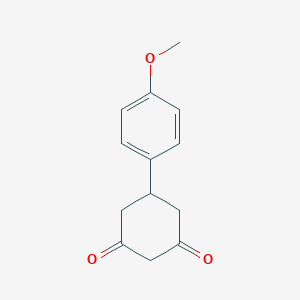![molecular formula C8H12N4O2 B157379 Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) CAS No. 139740-51-5](/img/structure/B157379.png)
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) is a chemical compound that has been widely used in scientific research. It is a derivative of triazene, which is a class of organic compounds that has been extensively studied due to its potential applications in cancer therapy. Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has shown promising results in preclinical studies as an anti-cancer agent.
作用機序
The mechanism of action of Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) is not fully understood. However, it has been proposed that Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) exerts its anti-cancer activity by inducing DNA damage and apoptosis in cancer cells. Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
生化学的および生理学的効果
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells. Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Moreover, Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.
実験室実験の利点と制限
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has several advantages for lab experiments. It exhibits potent anti-cancer activity against a wide range of cancer cell lines, making it a valuable tool for studying cancer biology. Moreover, Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has been shown to be effective in inhibiting tumor growth in animal models of cancer, making it a promising candidate for cancer therapy. However, Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has some limitations for lab experiments. It is a highly toxic compound and requires careful handling to ensure the safety of researchers. Moreover, the mechanism of action of Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) is not fully understood, which limits its potential applications in cancer therapy.
将来の方向性
There are several future directions for the study of Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI). One direction is to further investigate the mechanism of action of Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) to better understand its anti-cancer activity. Another direction is to develop safer and more effective derivatives of Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) for cancer therapy. Moreover, the potential applications of Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) in other fields, such as agriculture and environmental science, can also be explored.
合成法
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) can be synthesized by reacting 3-(2-methoxy-3-pyridinyl)-1-methyl-1H-pyrazole-5-carboxylic acid with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. The diazonium salt is then treated with sodium azide to yield the triazene derivative, Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI).
科学的研究の応用
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has been extensively studied for its potential applications in cancer therapy. Preclinical studies have shown that Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Moreover, Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has been shown to be effective in inhibiting tumor growth in animal models of cancer.
特性
CAS番号 |
139740-51-5 |
|---|---|
製品名 |
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) |
分子式 |
C8H12N4O2 |
分子量 |
196.21 g/mol |
IUPAC名 |
[[(2-methoxypyridin-3-yl)diazenyl]-methylamino]methanol |
InChI |
InChI=1S/C8H12N4O2/c1-12(6-13)11-10-7-4-3-5-9-8(7)14-2/h3-5,13H,6H2,1-2H3 |
InChIキー |
QAJWVZJJYFVSHG-UHFFFAOYSA-N |
SMILES |
CN(CO)N=NC1=C(N=CC=C1)OC |
正規SMILES |
CN(CO)N=NC1=C(N=CC=C1)OC |
同義語 |
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



